molecular formula C41H59N3O27 B1205786 4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside CAS No. 100111-14-6

4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside

Cat. No.: B1205786
CAS No.: 100111-14-6
M. Wt: 1025.9 g/mol
InChI Key: YOUHTYWPJOTHQP-PAHKVOLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C41H59N3O27 and its molecular weight is 1025.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Research Applications of Related Compounds

1. Biomarker Studies in Tobacco Research and Cancer Measurement of human urinary carcinogen metabolites, including nitrosamines and their metabolites, offers critical insights into the exposure and metabolic processing of tobacco-related carcinogens. Such studies are fundamental in understanding the links between tobacco use and cancer development, with specific biomarkers providing information on carcinogen dose and exposure delineation. This research field employs a variety of analytical methods to quantify these metabolites, illustrating the potential application areas for related glucopyranoside compounds in biomarker identification and quantification (Hecht, 2002).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-Nitrophenyl 6'-deoxy-6'-(2-pyridylamino)-a-D-penta-(1-4)-glucopyranoside' involves the protection of the hydroxyl group at the C-6' position of glucose, followed by the coupling of the protected glucose derivative with 2-pyridylamine. The resulting intermediate is then deprotected and coupled with 4-nitrophenol to obtain the final product.", "Starting Materials": [ "D-glucose", "2-pyridylamine", "4-nitrophenol", "1,2,3,4,6-penta-O-acetyl-D-glucopyranose", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Methanol", "Dichloromethane", "Diethyl ether", "Triethylamine", "Acetic anhydride", "Pyridine", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Protection of C-6' hydroxyl group of glucose using acetic anhydride and pyridine to obtain 1,2,3,4,6-penta-O-acetyl-D-glucopyranose", "Coupling of 1,2,3,4,6-penta-O-acetyl-D-glucopyranose with 2-pyridylamine using DCC and DMAP in dichloromethane to obtain the protected glucose-2-pyridylamine intermediate", "Deprotection of the acetyl groups using sodium bicarbonate in methanol to obtain the unprotected glucose-2-pyridylamine intermediate", "Coupling of the unprotected glucose-2-pyridylamine intermediate with 4-nitrophenol using DCC and DMAP in dichloromethane to obtain the final product", "Purification of the final product using column chromatography with diethyl ether and triethylamine as eluent", "Drying of the purified product using sodium sulfate" ] }

CAS No.

100111-14-6

Molecular Formula

C41H59N3O27

Molecular Weight

1025.9 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2,4,5-trihydroxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-[2-(pyridin-2-ylamino)ethyl]oxane-3,4,5-triol

InChI

InChI=1S/C41H59N3O27/c45-11-17-32(23(50)28(55)37(64-17)62-15-6-4-14(5-7-15)44(60)61)68-39-29(56)24(51)34(19(13-47)65-39)69-41-31(58)26(53)35(36(59)71-41)70-40-30(57)25(52)33(18(12-46)66-40)67-38-27(54)22(49)21(48)16(63-38)8-10-43-20-3-1-2-9-42-20/h1-7,9,16-19,21-41,45-59H,8,10-13H2,(H,42,43)/t16-,17-,18-,19-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35?,36+,37+,38-,39-,40-,41+/m1/s1

InChI Key

YOUHTYWPJOTHQP-PAHKVOLVSA-N

Isomeric SMILES

C1=CC=NC(=C1)NCC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)OC4[C@@H]([C@H]([C@H](O[C@@H]4O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)O)O)CO)O)O)O

SMILES

C1=CC=NC(=C1)NCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)CO)CO)O)O)O

Canonical SMILES

C1=CC=NC(=C1)NCCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(C(C(OC4O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7=CC=C(C=C7)[N+](=O)[O-])CO)CO)O)O)CO)O)O)O

Synonyms

4-nitrophenyl-O-6-deoxy-6-((2-pyridyl)amino)-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-alpha-D-glucopyranoside
FG5P

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.